molecular formula C12H7ClF3N3O B7568292 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide

2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide

Cat. No. B7568292
M. Wt: 301.65 g/mol
InChI Key: BAJKDEVRHLDSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is being studied for its potential as a treatment for various types of cancer. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. By inhibiting BTK, TAK-659 has the potential to disrupt BCR signaling and induce apoptosis in cancer cells.

Mechanism of Action

TAK-659 binds to the ATP-binding site of BTK and prevents its phosphorylation, thereby inhibiting downstream signaling events that are critical for the survival and proliferation of malignant B-cells. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling and tumor growth, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 can inhibit the production of cytokines and chemokines that are involved in the immune response, which may have implications for its use in combination with immunotherapies.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive tool for studying the role of 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling in cancer. However, one limitation is that TAK-659 is not currently available as a clinical drug, which may limit its utility in translational research.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the study of TAK-659 in combination with immunotherapies, which may enhance the anti-tumor immune response. Finally, there is interest in the development of clinical trials to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown significant potential as a treatment for various types of cancer. Its high potency and selectivity for BTK make it an attractive tool for studying the role of 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling in cancer, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4,5-trifluorobenzonitrile with 2-amino-6-chloropyridine in the presence of a base to yield 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine. The carboxamide group is then introduced by treating the intermediate with an appropriate carboxylic acid derivative in the presence of a coupling agent. The final product is obtained after purification by column chromatography.

Scientific Research Applications

TAK-659 has been studied extensively in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling, induce apoptosis, and suppress tumor growth both in vitro and in vivo.

properties

IUPAC Name

2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O/c13-10-1-5(2-11(17)19-10)12(20)18-9-4-7(15)6(14)3-8(9)16/h1-4H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKDEVRHLDSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.